4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid
Description
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is a sulfonamide derivative characterized by a butanoic acid backbone linked to a 4-nitrophenylsulfonyl group. Sulfonamides of this class are often explored in medicinal chemistry for enzyme inhibition or as intermediates in organic synthesis due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
4-[(4-nitrophenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c13-10(14)2-1-7-11-19(17,18)9-5-3-8(4-6-9)12(15)16/h3-6,11H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRSMHPZWJZEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide functional group attached to an amino acid backbone, which contributes to its biological activity. Its molecular formula is C10H12N2O4S, with a molecular weight of approximately 240.28 g/mol. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. Notably, a study reported that this compound inhibits the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM, indicating its potent cytotoxic effect.
Table: Antitumor Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| A549 (Lung Cancer) | 30 | Inhibition of cell proliferation |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Mechanistic Insights
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzymatic Reduction : The nitro group can undergo enzymatic reduction under hypoxic conditions, leading to reactive intermediates that preferentially target hypoxic tumor cells.
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.
- Induction of Apoptosis : The compound may activate apoptotic pathways via mitochondrial dysfunction and the release of cytochrome c.
Case Study 1: Cytotoxicity Assays
In a study conducted on human breast cancer cells (MCF-7), the compound exhibited significant reductions in cell viability at concentrations ranging from 10 µM to 50 µM over a period of 48 hours. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, with notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid with analogs differing in substituents on the phenyl ring or sulfonamide group.
Substituent Effects on Acidity and Reactivity
- Nitro group (-NO₂): The target compound’s -NO₂ group increases acidity (pKa ~3–4) compared to methyl- or fluoro-substituted analogs (pKa ~4–5). This enhances solubility in polar solvents and reactivity in nucleophilic substitutions .
- Fluoro group (-F) : Exhibits moderate electron-withdrawing effects, balancing acidity and lipophilicity for membrane permeability in drug design .
- Methyl group (-CH₃) : Reduces acidity but improves thermal stability, making it suitable for storage at room temperature .
Biological Activity
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, applications in scientific research, and comparative analysis with related compounds.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 282.31 g/mol
- Functional Groups : The compound features a sulfonamide group, a nitrophenyl moiety, and an amino acid backbone, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, inhibiting their function. This mechanism is crucial in the context of drug development, particularly for targeting specific metabolic pathways.
- Protein Interaction : Utilized in proteomics research, the compound aids in studying protein interactions and functions, providing insights into cellular processes and disease mechanisms.
Antimicrobial Activity
Research indicates that derivatives of sulfonamide compounds exhibit varying degrees of antimicrobial activity. Specific studies have shown that:
- Compounds similar to this compound demonstrate moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis .
- The compound's activity can be influenced by structural modifications, such as substituting the nitro group with an amino group, which alters reactivity and potency against microbial targets .
Enzyme Inhibition Studies
Inhibitory studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. For example:
- Compounds with similar structures showed inhibition rates ranging from 29% to 78% against rat liver microsomal enzymes . This suggests that this compound could also exhibit significant enzyme inhibitory properties.
Comparative Analysis with Related Compounds
A comparative study of this compound with other sulfonamide derivatives reveals notable differences in biological activity:
| Compound Name | Structure | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Nitro group | Moderate to strong | AChE inhibitor |
| Sulfanilamide | Amino group | Strong antibiotic | Moderate |
| 4-{[(4-Aminophenyl)sulfonyl]amino}butanoic acid | Amino group | Variable | Higher potency |
Case Studies
- Inhibition of Retinoic Acid Metabolizing Enzymes : A study evaluating aryl substituted compounds found that derivatives similar to this compound exhibited varying inhibitory potency towards enzymes involved in retinoic acid metabolism, indicating potential therapeutic applications in metabolic disorders .
- Antibacterial Screening : Research conducted on synthesized sulfonamide derivatives demonstrated that specific modifications could enhance antibacterial efficacy, making these compounds promising candidates for further development against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
